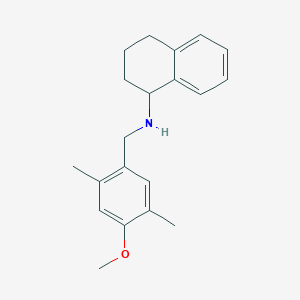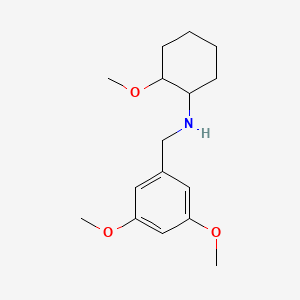![molecular formula C16H14INO3 B4917295 methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B4917295.png)
methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to an amino group and a methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate typically involves the reaction of 2-iodobenzoyl chloride with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds.
Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) in acetonitrile at room temperature.
Reduction: Reagents such as sodium borohydride (NaBH4) in methanol.
Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Formation of hypervalent iodine compounds.
Reduction: Deiodinated methyl 3-[(benzoyl)amino]-4-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The benzoyl and amino groups can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the benzoyl group.
Methyl 2-[(3-iodobenzoyl)amino]benzoate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is unique due to the specific positioning of the iodine and benzoyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
特性
IUPAC Name |
methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQBFQFEYAULRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)

![sodium 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate](/img/structure/B4917235.png)
![N-ethyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4917242.png)
![1-(4,5-difluoro-2-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4917250.png)
![Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4917256.png)


![2-[5-[(E)-[1-(2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4917276.png)

![4-[methyl(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4917290.png)

![4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4917321.png)
![2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4917324.png)
